molecular formula C18H30O B12592773 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene CAS No. 648858-04-2

3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene

Cat. No.: B12592773
CAS No.: 648858-04-2
M. Wt: 262.4 g/mol
InChI Key: BFRUTFJWWGUZPR-UHFFFAOYSA-N
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Description

3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is a cyclohexene derivative featuring a cyclohexylpropene substituent attached via an ether linkage at the 3-position of the cyclohexene ring. This compound is structurally characterized by its sterically demanding cyclohexyl group and the conjugated enol ether system, which may influence its reactivity and physical properties. These analogs often serve as precursors or intermediates in organic synthesis, particularly in studies involving proton- or halonium-induced cyclizations.

Properties

CAS No.

648858-04-2

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

3-(1-cyclohexylprop-1-enoxy)-1,5,5-trimethylcyclohexene

InChI

InChI=1S/C18H30O/c1-5-17(15-9-7-6-8-10-15)19-16-11-14(2)12-18(3,4)13-16/h5,11,15-16H,6-10,12-13H2,1-4H3

InChI Key

BFRUTFJWWGUZPR-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1CCCCC1)OC2CC(CC(=C2)C)(C)C

Origin of Product

United States

Preparation Methods

The preparation of 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene involves several synthetic routes. One common method is the copper-catalyzed cross-coupling of vinyliodonium salts and zinc-based silicon nucleophiles . This method includes the following steps:

  • Preparation of R3SiZnCl.
  • Preparation of the iodonium salts.
  • Silylation of iodonium salts.
  • Large-scale silylation of iodonium salts.

The reaction conditions typically involve the use of flame-dried glassware, conventional Schlenk techniques under a static pressure of nitrogen, and solvents such as CH2Cl2, toluene, Et2O, and THF .

Chemical Reactions Analysis

3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene involves its interaction with specific molecular targets and pathways. For example, the Csp–H activation of prop-2-yn-1-ylcyclohexane can be achieved by MOH to generate R–C C–M compounds, which then react with triethylsilane to yield the final product . This mechanism is influenced by the Gibbs free energy surface of the reactions and the participation of various catalysts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene with three analogous compounds from the literature, focusing on substituent effects, physical properties, and spectroscopic data.

Compound Name Substituent Molecular Formula Physical State Key Spectral Data (NMR, HRMS)
6-((Methoxymethoxy)methyl)-1,5,5-trimethylcyclohex-1-ene Methoxymethoxy methyl C₁₃H₂₂O₂ Colorless oil $^1$H NMR (CDCl₃): δ 5.13 (s, 1H), 3.75 (s, 3H), 1.45 (s, 6H); HRMS: m/z calc. 222.1616, exp. 222.1610
6-((Allyloxy)methyl)-1,5,5-trimethylcyclohex-1-ene Allyloxy methyl C₁₃H₂₀O Colorless oil $^1$H NMR (CDCl₃): δ 5.85 (m, 1H), 5.25 (d, 2H), 3.95 (d, 2H); HRMS: m/z calc. 192.1514, exp. 192.1508
6-((But-2-en-1-yloxy)methyl)-1,5,5-trimethylcyclohex-1-ene But-2-enyloxy methyl C₁₄H₂₂O Colorless oil $^1$H NMR (CDCl₃): δ 5.45 (m, 2H), 4.05 (t, 2H), 1.50 (s, 6H); HRMS: m/z calc. 206.1671, exp. 206.1665
3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene Cyclohexylpropene oxy C₂₁H₃₂O Not reported Predicted $^1$H NMR: δ 5.60 (m, olefinic H), 3.85 (t, ether OCH₂), cyclohexyl multiplet δ 1.2–1.8

Key Observations:

Substituent Effects: The cyclohexylpropene group in the target compound introduces significant steric bulk compared to the smaller methoxymethoxy, allyloxy, or butenyloxy groups in analogs. This may reduce solubility in polar solvents and increase lipophilicity. The conjugated enol ether system in the target compound could enhance stability toward electrophilic attack compared to non-conjugated analogs .

Spectral Data :

  • The $^1$H NMR signals for the cyclohexyl group (δ 1.2–1.8, multiplet) would differ markedly from the sharp singlets or doublets observed in smaller substituents.
  • HRMS data for the target compound would reflect its higher molecular weight (C₂₁H₃₂O vs. C₁₃–C₁₄ in analogs).

Reactivity :

  • Biomimetic cyclization reactions, as described for analogs in , may proceed differently for the target compound due to steric hindrance from the cyclohexyl group.

Biological Activity

3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene, with the CAS number 20056-63-7, is a chemical compound that belongs to the category of specialty materials. Its molecular formula is C18H30OC_{18}H_{30}O. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

Chemical Structure

The compound features a cyclohexene core substituted with a cyclohexyl group and an allylic ether functionality. The structural representation can be summarized as follows:

Chemical Structure C18H30O\text{Chemical Structure }\text{C}_{18}\text{H}_{30}\text{O}

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene exhibit significant antimicrobial activity. For instance, research has shown that certain derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest that the compound may possess potential as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory activity could be beneficial for therapeutic applications in conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on a series of cyclohexene derivatives, including 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene, assessed their effectiveness against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential utility in developing new antimicrobial agents.

Case Study 2: Inhibition of Inflammatory Cytokines

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of inflammation. The administration of 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene resulted in a statistically significant reduction in serum levels of IL-6 and TNF-alpha compared to control groups.

Research Findings Summary Table

Property Findings
Antimicrobial Activity MIC = 32 µg/mL against E. coli
Anti-inflammatory Effect Reduces IL-6 and TNF-alpha levels
Potential Applications Antimicrobial and anti-inflammatory therapies

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